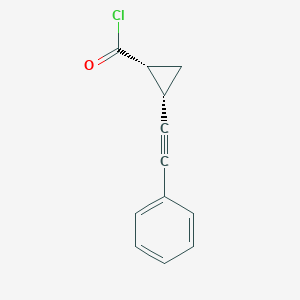
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Vue d'ensemble
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound with the molecular formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The compound has been synthesized by the Miyaura borylation and sulfonylation reactions . Its structure has been identified by FT-IR, 1H NMR, and mass spectroscopy .
Molecular Structure Analysis
The molecular structure of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has been studied by X-ray diffraction and conformational analysis .
Chemical Reactions Analysis
The compound is involved in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The melting point ranges from 68.0 to 72.0 °C .
Applications De Recherche Scientifique
Organic Synthesis
This compound is used as a reactant in the synthesis of various organic compounds . It is involved in the synthesis of Indolo [3,4-cd] benzazepines via Pictet-Spengler-type cyclizations .
Antimicrobial Applications
2-Aminophenylboronic acid pinacol ester is used in the creation of antimicrobial amphiphilic aryl peptideomimetics . These peptideomimetics have potential applications in combating bacterial infections.
Pyridoquinazolines and Benzo[h][1,6]naphthyridines Synthesis
This compound is used in the intramolecular electrophilic substitution reactions for the synthesis of Pyridoquinazolines and Benzo[h][1,6]naphthyridines . These are heterocyclic compounds with potential applications in medicinal chemistry.
Thienopyridine Derivatives Synthesis
2-Aminophenylboronic acid pinacol ester is used in the synthesis of Thienopyridine derivatives . Thienopyridines are a class of drugs that inhibit blood clot formation in the blood vessels.
Drug Delivery Systems
The compound has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system . This system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) .
Treatment of Periodontitis
The ROS-responsive drug delivery system mentioned above has been applied in the treatment of Periodontitis . The system not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .
Mécanisme D'action
Mode of Action
The compound is often used as a reagent in organic synthesis . It can participate in various reactions such as borylation of arenes . The boron atom in the compound can form a covalent bond with an arene in the presence of a transition metal catalyst, leading to the formation of a new organoboron compound .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the nature of the reaction it is involved in and the specific context of its use . In organic synthesis, the compound can help form new bonds and create complex structures, potentially leading to the formation of biologically active compounds.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is stable under normal conditions but may hydrolyze in a humid environment . Furthermore, the reactions it participates in can be sensitive to factors such as temperature, pH, and the presence of catalysts .
Safety and Hazards
The compound is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Protective measures such as wearing protective gloves and eye protection are recommended . If the compound comes into contact with the skin, it should be washed off with plenty of water . If eye irritation persists, medical advice should be sought .
Propriétés
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJRWQDZPIIYLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370422 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
CAS RN |
191171-55-8 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191171-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



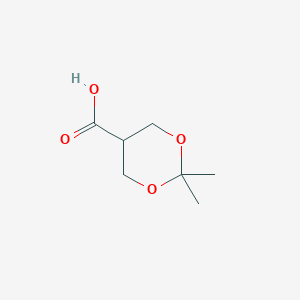
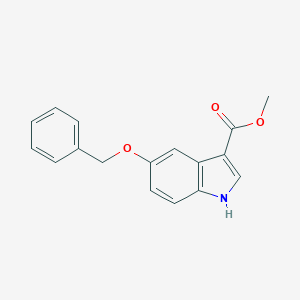
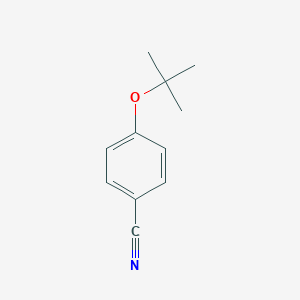
![7-Ethoxy-5H-benzo[7]annulen-5-one](/img/structure/B71710.png)

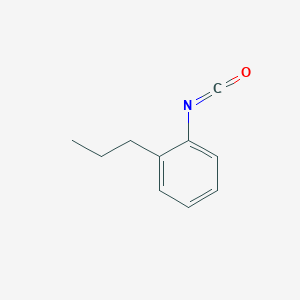
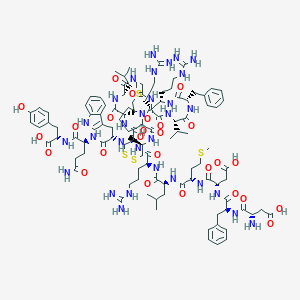
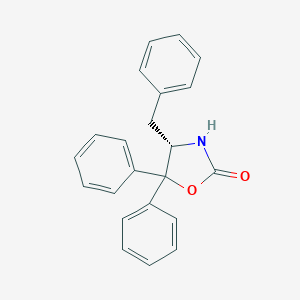
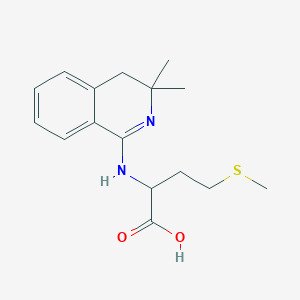
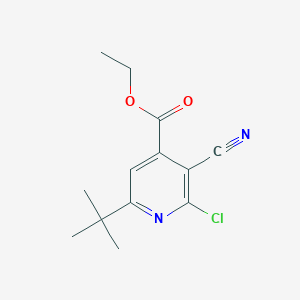
![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B71726.png)
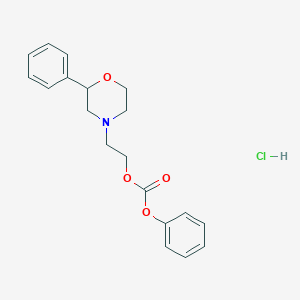
![7-Nitroimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B71732.png)
